Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride

Solid-state characterization Purification efficiency Analytical reference standard

Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride (CAS 1207175-08-3) is a saturated heterocyclic building block belonging to the 1,7-naphthyridine family. It is supplied as a hydrochloride salt with a documented melting point of 212–220°C and a molecular weight of 242.70 g/mol (C₁₁H₁₅ClN₂O₂).

Molecular Formula C11H15ClN2O2
Molecular Weight 242.703
CAS No. 1207175-08-3
Cat. No. B572404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride
CAS1207175-08-3
Molecular FormulaC11H15ClN2O2
Molecular Weight242.703
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(CNCC2)N=C1.Cl
InChIInChI=1S/C11H14N2O2.ClH/c1-2-15-11(14)9-5-8-3-4-12-7-10(8)13-6-9;/h5-6,12H,2-4,7H2,1H3;1H
InChIKeyLFZIADKFYMUEMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride (CAS 1207175-08-3): Core Scaffold & Intermediate Sourcing Guide


Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride (CAS 1207175-08-3) is a saturated heterocyclic building block belonging to the 1,7-naphthyridine family [1]. It is supplied as a hydrochloride salt with a documented melting point of 212–220°C and a molecular weight of 242.70 g/mol (C₁₁H₁₅ClN₂O₂) . This scaffold serves as a key synthetic intermediate in the preparation of kinase inhibitors, including those targeting CDK4/6, PIP4K2A, and FGFR families, where the tetrahydro-1,7-naphthyridine core provides a distinct conformational constraint relative to fully aromatic naphthyridine analogs [2][3].

Why Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride Cannot Be Casually Replaced by In-Class Analogs


The 1,7-naphthyridine scaffold is not a commodity; the specific substitution pattern dictates kinase selectivity, while the tetrahydro saturation and salt form critically affect physicochemical properties and downstream synthetic utility. Replacing the ethyl ester with a methyl ester (CAS 1253792-57-2) alters the steric and electronic profile of the key carboxylate handle used in subsequent amidation or hydrolysis steps [1]. Using the free base (CAS 1207253-96-0) instead of the hydrochloride salt (CAS 1207175-08-3) forfeits the enhanced crystallinity and defined melting point (212–220°C) that facilitate purification and analytical characterization . Furthermore, the 1,7-regioisomeric arrangement is critical: the 1,7-naphthyridine core has been explicitly validated in selective PIP4K2A inhibitors (BAY-091, IC₅₀ = 1.3–16.4 nM), whereas 1,5- and 1,8-naphthyridine regioisomers exhibit divergent kinase selectivity profiles [2].

Quantitative Differentiation Evidence: Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride vs. Closest Analogs


Salt Form vs. Free Base: Crystallinity and Melting Point Specification

The hydrochloride salt (CAS 1207175-08-3) exhibits a defined melting point of 212–220°C , enabling unambiguous identity confirmation by melting point apparatus, whereas the free base (CAS 1207253-96-0) is typically isolated as an oil or low-melting solid that resists crystallization . This difference directly impacts purification strategy: the salt can be recrystallized to >95% purity (HPLC), whereas the free base often requires column chromatography [1].

Solid-state characterization Purification efficiency Analytical reference standard

Ethyl Ester vs. Methyl Ester: Lipophilicity and Reactivity Differentiation

The ethyl ester (MW 242.70, C₁₁H₁₅ClN₂O₂) provides higher lipophilicity (estimated ΔlogP ≈ +0.5) and slower base-catalyzed hydrolysis compared to the methyl ester analog (CAS 1253792-57-2, MW 228.68, C₁₀H₁₃ClN₂O₂) [1]. This is critical when the carboxylate is used as a protected handle in multi-step syntheses of kinase inhibitors, where premature ester cleavage must be avoided under basic coupling conditions [2].

LogP modulation Ester hydrolysis kinetics Synthetic intermediate handling

Tetrahydro vs. Fully Aromatic 1,7-Naphthyridine: Conformational Constraint for Kinase Selectivity

The 5,6,7,8-tetrahydro saturation introduces a conformational constraint that mimics the chair conformation of a saturated piperidine ring, distinguishing it from planar, fully aromatic 1,7-naphthyridine analogs. This conformational restriction has been exploited in the design of selective CDK4/6 inhibitors: tetrahydronaphthyridine derivative compound 28 exhibited excellent CDK4/6 enzymatic potency with high selectivity over CDK1, whereas fully aromatic 1,7-naphthyridine-3-carbonitrile analogs (e.g., BAY-091) achieve selectivity for PIP4K2A (IC₅₀ = 1.3–16.4 nM) with <10% inhibition of 395 off-target kinases at 1 μM [1][2].

Kinase inhibitor design Conformational restriction Scaffold validation

1,7- vs. 1,5- and 1,8-Naphthyridine Regioisomers: Documented FGFR Inhibitor Potency Divergence

Patent literature explicitly claims 1,5- and 1,7-naphthyridine derivatives as FGFR kinase inhibitors, with the 1,7-regioisomer scaffold serving as the core for potent FGFR1 inhibitors achieving IC₅₀ values as low as 0.7 nM in cellular ERK phosphorylation assays [1]. In contrast, 1,8-naphthyridine-3-carbonitrile analogs have been shown to be 'significantly less active' than their 1,7-counterparts in EGFR kinase inhibition studies [2]. This regioisomeric preference underscores the critical importance of the 1,7-nitrogen arrangement for productive kinase hinge-binding interactions.

FGFR kinase inhibition Regioisomeric selectivity Fragment-based drug design

Procurement-Driven Application Scenarios for Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride


CDK4/6 Inhibitor Lead Optimization: Scaffold-Directed Synthesis

Medicinal chemistry teams developing selective CDK4/6 inhibitors should procure this hydrochloride salt as the key intermediate for constructing tetrahydronaphthyridine-based compound libraries. As demonstrated by Zha et al. (2018), the tetrahydro-1,7-naphthyridine scaffold, when further elaborated at the 3-carboxylate position, yields compounds with excellent CDK4/6 enzymatic potency and selectivity over CDK1. The ethyl ester handle enables late-stage diversification via hydrolysis to the carboxylic acid followed by amide coupling, while the hydrochloride salt ensures consistent handling properties across multiple parallel synthesis batches [1].

FGFR Kinase Inhibitor Fragment Elaboration

For FGFR inhibitor programs, the 1,7-naphthyridine regioisomer is the validated core scaffold, with optimized derivatives achieving sub-nanomolar cellular potency (FGFR1 IC₅₀ = 0.7 nM in pERK assays). This compound serves as the foundational building block for installing substituents at the 3-carboxylate position (via ester hydrolysis/amidation) and at the 7-position (via N-alkylation or reductive amination after Boc deprotection). The hydrochloride salt form is preferred over the free base for its superior crystallinity, enabling accurate stoichiometric control in subsequent synthetic steps [2].

PIP4K2A Chemical Probe Development: Scaffold Benchmarking

While the fully aromatic 1,7-naphthyridine-3-carbonitrile series (BAY-091, BAY-297) has been established as potent PIP4K2A inhibitors (IC₅₀ = 1.3–16.4 nM) with excellent kinome selectivity (<10% inhibition of 395 off-target kinases at 1 μM), the tetrahydro analog offers a complementary scaffold for evaluating the role of conformational flexibility in target engagement. Procurement of this building block enables the synthesis of saturated analogs for direct head-to-head comparison with aromatic counterparts in cellular thermal shift assays (CETSA) and kinome profiling panels [3].

Analytical Reference Standard and QC Material Procurement

Laboratories requiring a well-characterized, crystalline reference standard for HPLC method development or NMR spectral library construction should select the hydrochloride salt (CAS 1207175-08-3) over the free base (CAS 1207253-96-0) due to its defined melting point (212–220°C), which provides an orthogonal identity confirmation method. Suppliers such as CapotChem, Aladdin, and Biosynth offer batch-specific CoA documentation with HPLC purity specifications (95–98%), meeting the documentation requirements for GLP-adjacent research environments [4].

Quote Request

Request a Quote for Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.